molecular formula C12H9BrO2 B186081 8-Bromo-2-naphthoic acid, methyl ester CAS No. 168901-54-0

8-Bromo-2-naphthoic acid, methyl ester

Cat. No. B186081
Key on ui cas rn: 168901-54-0
M. Wt: 265.1 g/mol
InChI Key: QJIIYARFYFKVQJ-UHFFFAOYSA-N
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Patent
US05523457

Procedure details

To a stirred solution of 5.73 (21.6 mmoles) of 8-bromo-2-naphthoic acid, methyl ester (VIII) in 50.0 mL of ethanol was added 21.6 mL (216 mmoles) of 10N NaOH at room temperature. After 1 hour, an excess of 1N HCl was added. The precipitate was collected, washed with 1N HCl and air dried to give 5.40 g (yield: 99%) of 8-bromo-2-naphthoic acid; 1H-NMR: δ13.35 (bs, 1H), 8.80, (s, 1H), 8.11 (m, 3H), 7.98 (d, J=8.0 Hz, 1H), 7.59 (dd, J=7.2 Hz, 1H).
[Compound]
Name
5.73
Quantity
21.6 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[C:9]([C:12]([O:14]C)=[O:13])[CH:8]=[CH:7]2.[OH-].[Na+].Cl>C(O)C>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[C:9]([C:12]([OH:14])=[O:13])[CH:8]=[CH:7]2 |f:1.2|

Inputs

Step One
Name
5.73
Quantity
21.6 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=C2C=CC(=CC12)C(=O)OC
Name
Quantity
21.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with 1N HCl and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC=C2C=CC(=CC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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